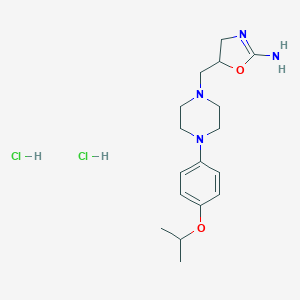
2-Oxazolamine, 4,5-dihydro-5-((4-(4-(1-methylethoxy)phenyl)-1-piperazinyl)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolamine, 4,5-dihydro-5-((4-(4-(1-methylethoxy)phenyl)-1-piperazinyl)methyl)-, dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly known as "ODM-201" and is a selective androgen receptor modulator (SARM) that has been developed for the treatment of prostate cancer.
Mechanism Of Action
ODM-201 is a selective androgen receptor modulator (2-Oxazolamine, 4,5-dihydro-5-((4-(4-(1-methylethoxy)phenyl)-1-piperazinyl)methyl)-, dihydrochloride) that works by binding to androgen receptors in the prostate. It blocks the binding of testosterone and dihydrotestosterone to these receptors, which inhibits the growth of prostate cancer cells. Unlike traditional androgen deprivation therapy (ADT), which reduces the levels of androgens in the body, ODM-201 does not affect the levels of androgens in the body.
Biochemical And Physiological Effects
ODM-201 has been shown to be effective in reducing the size of prostate tumors in preclinical studies. It has also been shown to have fewer side effects than traditional ADT, such as hot flashes, fatigue, and loss of libido. ODM-201 does not affect bone density, which is a common side effect of traditional ADT.
Advantages And Limitations For Lab Experiments
ODM-201 has several advantages for lab experiments. It is highly selective for androgen receptors in the prostate, which makes it a useful tool for studying the role of androgens in prostate cancer. ODM-201 has also been shown to be effective in reducing the size of prostate tumors in preclinical studies, which makes it a useful tool for studying the mechanisms of prostate cancer growth. However, ODM-201 has limitations in terms of its availability and cost, which may limit its use in some lab experiments.
Future Directions
There are several future directions for the study of ODM-201. One area of research is the development of new 2-Oxazolamine, 4,5-dihydro-5-((4-(4-(1-methylethoxy)phenyl)-1-piperazinyl)methyl)-, dihydrochlorides that are more effective than ODM-201 in the treatment of prostate cancer. Another area of research is the study of the mechanisms of action of ODM-201, which may lead to the development of new therapies for prostate cancer. Finally, the use of ODM-201 in combination with other therapies, such as chemotherapy or immunotherapy, may be a promising approach for the treatment of prostate cancer.
Synthesis Methods
The synthesis of ODM-201 involves several steps, including the reaction of 4-(4-(1-methylethoxy)phenyl)-1-piperazinecarboxylic acid with 2-amino-2-methyl-1-propanol to form the corresponding amide. The amide is then cyclized with phosphorus oxychloride to give the oxazole ring. The resulting compound is then reacted with formaldehyde and hydrogen chloride to form ODM-201 dihydrochloride.
Scientific Research Applications
ODM-201 has been extensively studied for its potential use in the treatment of prostate cancer. It works by binding to androgen receptors in the prostate, which inhibits the growth of cancer cells. ODM-201 has been shown to be effective in preclinical studies and is currently undergoing clinical trials for the treatment of prostate cancer.
properties
CAS RN |
145204-20-2 |
|---|---|
Product Name |
2-Oxazolamine, 4,5-dihydro-5-((4-(4-(1-methylethoxy)phenyl)-1-piperazinyl)methyl)-, dihydrochloride |
Molecular Formula |
C17H28Cl2N4O2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
5-[[4-(4-propan-2-yloxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C17H26N4O2.2ClH/c1-13(2)22-15-5-3-14(4-6-15)21-9-7-20(8-10-21)12-16-11-19-17(18)23-16;;/h3-6,13,16H,7-12H2,1-2H3,(H2,18,19);2*1H |
InChI Key |
DGGOQEXIOLIUOM-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Cl.Cl |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N.Cl.Cl |
synonyms |
5-[[4-(4-propan-2-yloxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-o xazol-2-amine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)
![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)
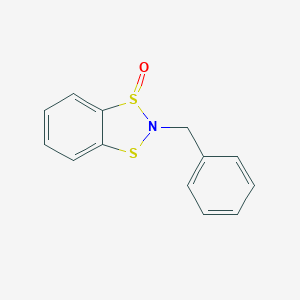
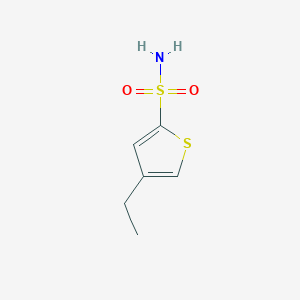
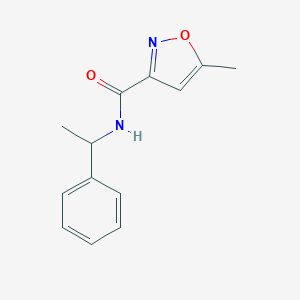
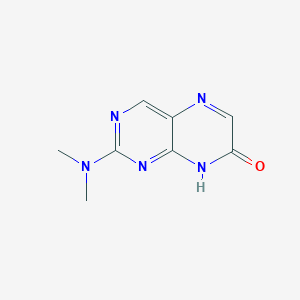
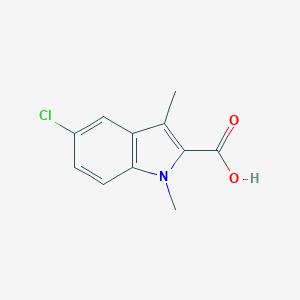
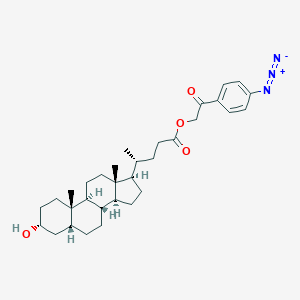
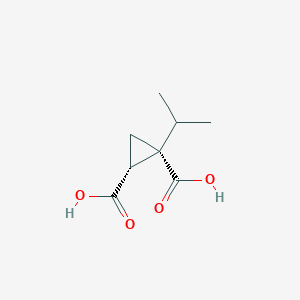
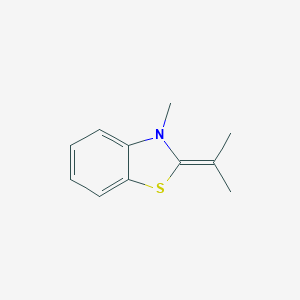
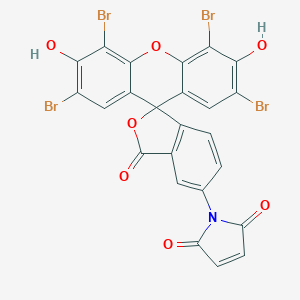
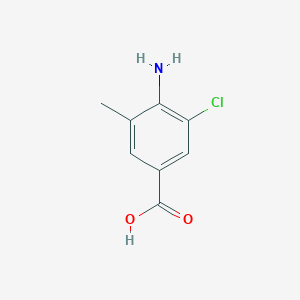
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)